molecular formula C12H16O2 B2606398 (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid CAS No. 2248200-50-0

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid

Cat. No. B2606398
CAS RN: 2248200-50-0
M. Wt: 192.258
InChI Key: XQZPPEQDIQJNFB-VIFPVBQESA-N
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Description

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is one of the most commonly used drugs worldwide, with a wide range of applications in both clinical and research settings. In

Scientific Research Applications

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research. It is commonly used as a reference drug in pharmacological studies to compare the efficacy and safety of other NSAIDs. It has also been used in studies investigating the role of inflammation in various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been used in studies investigating the effects of NSAIDs on bone metabolism and the immune system.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid reduces the production of prostaglandins, which results in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid are well-documented. In addition to its anti-inflammatory, analgesic, and antipyretic effects, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to have antioxidant properties. It has also been shown to reduce platelet aggregation, which may have implications for cardiovascular disease prevention. However, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has also been associated with gastrointestinal and renal toxicity, which limits its long-term use.

Advantages and Limitations for Lab Experiments

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Additionally, its effects can be easily measured using standard laboratory techniques. However, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid also has several limitations. Its effects are not specific to any particular cell type or tissue, which may limit its usefulness in some studies. Additionally, its toxicity profile may limit its use in long-term studies.

Future Directions

There are several future directions for research involving (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. One area of interest is the development of more specific COX inhibitors that have fewer side effects than (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. Another area of interest is the investigation of the effects of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid on the microbiome, which may have implications for its long-term use. Additionally, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to have potential as a neuroprotective agent, and further research in this area may lead to new treatments for neurodegenerative diseases. Finally, the use of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid in combination with other drugs, such as chemotherapeutic agents, is an area of active research.
Conclusion
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, or (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, is a widely used NSAID with a well-established mechanism of action. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool in both clinical and research settings. However, its toxicity profile and lack of specificity may limit its long-term use. Future research in the development of more specific COX inhibitors, investigation of the effects on the microbiome, and potential neuroprotective effects may lead to new treatments for a variety of diseases.

Synthesis Methods

The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves the condensation of 4-isobutylacetophenone with ethyl chloroformate, followed by hydrolysis and decarboxylation. The resulting product is then purified by recrystallization to obtain pure (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid.

properties

IUPAC Name

(2S)-3-(4-ethylphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZPPEQDIQJNFB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid

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